molecular formula C17H18N2O3 B10851495 N1,2-dibenzyl-N3-hydroxymalonamide

N1,2-dibenzyl-N3-hydroxymalonamide

Cat. No.: B10851495
M. Wt: 298.34 g/mol
InChI Key: WKIMWNKNDQXNCK-UHFFFAOYSA-N
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Description

It is also referred to by its synonyms, such as CHEMBL113827 and BDBM50062474 . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of N1,2-dibenzyl-N3-hydroxymalonamide involves several steps. One common synthetic route includes the reaction of benzylamine with malonic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N1,2-dibenzyl-N3-hydroxymalonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N1,2-dibenzyl-N3-hydroxymalonamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in coordination chemistry and as a building block for more complex molecules. In biology and medicine, it has been investigated for its inhibitory effects on certain enzymes, such as aminopeptidase N, which plays a role in various physiological processes .

Comparison with Similar Compounds

N1,2-dibenzyl-N3-hydroxymalonamide can be compared with other similar compounds, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide and other hydroxamic acid-based inhibitors . These compounds share similar inhibitory effects on enzymes like aminopeptidase N but may differ in their chemical structures and specific activities.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N,2-dibenzyl-N'-hydroxypropanediamide

InChI

InChI=1S/C17H18N2O3/c20-16(18-12-14-9-5-2-6-10-14)15(17(21)19-22)11-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2,(H,18,20)(H,19,21)

InChI Key

WKIMWNKNDQXNCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)C(=O)NO

Origin of Product

United States

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